N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
The compound N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide features a benzimidazole core linked to a thiazole ring via a methylamino-acetyl spacer, with a thiophene-3-carboxamide substituent. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in kinase and protease inhibition, while the thiazole and thiophene groups contribute to electronic and steric properties critical for molecular interactions .
Properties
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-16(19-8-15-21-13-3-1-2-4-14(13)22-15)7-12-10-27-18(20-12)23-17(25)11-5-6-26-9-11/h1-6,9-10H,7-8H2,(H,19,24)(H,21,22)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGVZWATFEPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide, is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effectsIt’s worth noting that imidazole derivatives have been found to target enzymes likedihydrofolate reductase (DHFR) , which plays a crucial role in purine synthesis.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition of the target’s function. For instance, when targeting DHFR, these compounds can inhibit the enzyme’s activity, thereby disrupting purine synthesis.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DHFR, the compound can disrupt the synthesis of purines, which are essential components of DNA and RNA. This disruption can have downstream effects on cellular processes that rely on these molecules, such as DNA replication and transcription.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, the inhibition of DHFR can lead to the disruption of DNA replication and transcription, potentially leading to cell death. This could explain the antitumor activity observed for some imidazole derivatives.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its ability to reach its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with its targets.
Biological Activity
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound with potential biological activity. The structure incorporates multiple heterocyclic moieties, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be broken down into key components:
- Benzimidazole : Known for its broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.
- Thiazole : Frequently found in pharmaceuticals for its roles in antimicrobial and anticancer effects.
- Thiophene : Contributes to the modulation of biological activity through its electron-rich nature.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds containing benzimidazole and thiazole moieties have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and survival pathways.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways, often mediated by mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : The presence of thiophene may contribute to antioxidant properties, helping to reduce oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Antitumor Activity : A study demonstrated that similar thiazole-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Another investigation highlighted the ability of benzimidazole derivatives to inhibit α-glucosidase, which is crucial for managing diabetes. The synthesized compounds displayed promising inhibitory effects, indicating potential therapeutic applications beyond oncology .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a primary mode of binding, which is essential for their biological activity .
Comparison with Similar Compounds
Structural Analogues with Modified Benzimidazole Moieties
N-(4-(2-(2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Structural Difference: Replaces the benzimidazolylmethylamino group with a fused dihydrobenzimidazoimidazole ring.
- Implications : The fused bicyclic system may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity. This modification could alter selectivity in enzyme inhibition compared to the target compound .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (Compound 22)
- Structural Difference : Utilizes a benzothiophene carboxamide instead of thiophene and lacks the thiazole-acetyl spacer.
- Synthesis : Synthesized via coupling of benzo[b]thiophene-2-carboxylic acid with a benzimidazole precursor (52% yield) .
- Activity : Demonstrated potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, suggesting the benzothiophene group enhances target engagement compared to thiophene derivatives .
Thiazole/Thiazolidinone Derivatives
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Structural Features: Replaces the benzimidazole-thiazole core with a benzothiazole-thiazolidinone system.
- Synthesis: Prepared in ethanol (70% yield) with chloro-substitution enhancing metabolic stability .
- Key Data: Property Value Molecular Formula C₁₇H₁₂ClN₃O₂S Yield 70% Notable Substituent 4-Chlorophenyl
N-(2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4h)
- Structural Difference : Incorporates difluorophenyl groups, improving electronegativity and membrane permeability.
- Synthesis: 60% yield in ethanol; fluorine atoms likely enhance bioavailability .
Thiophene Carboxamide Derivatives with Heterocyclic Modifications
5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl) Carbonyl]Thiophene-2-Carboxamide (6)
- Structural Difference : Substitutes thiazole with a pyrazolyl group, altering hydrogen-bonding capacity.
- Synthesis : 65% yield via reaction with acetylacetate; melting point 208–210°C .
Key Data :
Property Value Molecular Formula C₁₂H₁₃N₃O₃S Yield 65% Melting Point 208–210°C
6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7a)
- Structural Difference : Integrates a triazepine ring, increasing conformational flexibility.
Triazole and Thiadiazole-Based Analogues
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]
- Structural Features : Triazole-thione core with sulfonyl and fluorophenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization. Absence of C=O IR bands (1663–1682 cm⁻¹) confirms triazole formation .
- Activity : Sulfonyl groups improve solubility, while fluorine enhances target selectivity .
N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)amino)ethyl)carboxamides
- Structural Difference: 1,3,4-Thiadiazole core with trichloroethyl and phenylamino groups.
- Synthesis : Cyclization in DMF with iodine and triethylamine; IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) .
- Implications : Thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
